molecular formula C11H10N2O3S B12588746 3-Pyridinesulfonic acid, 2-amino-, phenyl ester CAS No. 646053-41-0

3-Pyridinesulfonic acid, 2-amino-, phenyl ester

Cat. No.: B12588746
CAS No.: 646053-41-0
M. Wt: 250.28 g/mol
InChI Key: ICVBGBUGQBOVQR-UHFFFAOYSA-N
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Description

3-Pyridinesulfonic acid, 2-amino-, phenyl ester is a chemical compound with the molecular formula C11H10N2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No.

646053-41-0

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

phenyl 2-aminopyridine-3-sulfonate

InChI

InChI=1S/C11H10N2O3S/c12-11-10(7-4-8-13-11)17(14,15)16-9-5-2-1-3-6-9/h1-8H,(H2,12,13)

InChI Key

ICVBGBUGQBOVQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C(N=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonic acid, 2-amino-, phenyl ester typically involves the esterification of 3-Pyridinesulfonic acid with phenol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions with a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of 3-Pyridinesulfonic acid, 2-amino-, phenyl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonic acid, 2-amino-, phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted phenyl esters.

Scientific Research Applications

3-Pyridinesulfonic acid, 2-amino-, phenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-, phenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The sulfonic acid group is known to interact with amino acid residues in proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinesulfonic acid, 2-amino-: This compound lacks the phenyl ester group and has different chemical properties.

    2-Amino-5-pyridinesulfonic acid: Another derivative with a different substitution pattern on the pyridine ring.

    Phenyl 3-pyridinesulfonate: Similar structure but without the amino group.

Uniqueness

3-Pyridinesulfonic acid, 2-amino-, phenyl ester is unique due to the presence of both the amino group and the phenyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

3-Pyridinesulfonic acid, 2-amino-, phenyl ester is a compound with notable biological activity, primarily due to its unique structural features that combine a pyridine ring with a sulfonic acid group and an amino group. This article explores its biological properties, potential applications in pharmaceuticals, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-Pyridinesulfonic acid, 2-amino-, phenyl ester is C11_{11}H12_{12}N2_{2}O3_{3}S. The compound's structure allows for various chemical modifications, enhancing its versatility in biological applications. Its sulfonic acid group contributes to solubility in aqueous environments, while the amino group may facilitate interactions with biological targets.

Research indicates that 3-Pyridinesulfonic acid, 2-amino-, phenyl ester interacts with specific proteins or enzymes, potentially altering their activity. This interaction is crucial for its role as a candidate in drug development. The compound's ability to bind to biological targets suggests it may have therapeutic potential.

Biological Activities

  • Antimicrobial Activity : Some studies have indicated that derivatives of pyridine compounds exhibit antimicrobial properties. While specific data on 3-Pyridinesulfonic acid, 2-amino-, phenyl ester is limited, its structural relatives have shown effectiveness against various pathogens .
  • Pharmaceutical Applications : The compound has been investigated for potential use as a pharmaceutical agent. Its unique structure may allow it to serve as a building block for synthesizing more complex therapeutic molecules.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityNotes
3-Pyridinesulfonic acid Limited data availableBasic pyridine derivative
2-Amino-5-phenylpyridine Antimicrobial propertiesLacks sulfonic acid and ester groups
Phenyl 2-amino-5-phenylpyridine-3-sulfonate Potentially higher activityMore complex structure with additional substituents

Case Studies

  • Synthesis and Testing : A study focused on synthesizing various pyridine derivatives, including those similar to 3-Pyridinesulfonic acid, 2-amino-, phenyl ester, and evaluating their antimicrobial activities. The results indicated that modifications to the pyridine ring significantly influenced biological activity .
  • Pharmacological Investigations : Another investigation explored the pharmacological profiles of pyridine derivatives in vitro. It was found that certain modifications could enhance binding affinity to target proteins, suggesting that 3-Pyridinesulfonic acid, 2-amino-, phenyl ester could be optimized for better therapeutic outcomes .

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